2-Amino-5-chloro-4-methoxybenzonitrile
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Overview
Description
2-Amino-5-chloro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of benzonitrile, characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-methoxybenzonitrile typically involves the nitration of 4-methoxyaniline followed by a series of substitution reactions. One common method includes the following steps:
Nitration: 4-Methoxyaniline is nitrated to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 4-methoxy-2-aminoaniline.
Chlorination: The aminoaniline is then chlorinated to introduce the chloro group at the desired position, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-4-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-chloro-4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-methoxybenzonitrile involves its interaction with various molecular targets. The amino and chloro groups can form hydrogen bonds and participate in electrophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
2-Amino-5-chloro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Amino-4-chloro-5-methoxybenzonitrile: Similar structure but with different positions of the chloro and methoxy groups.
2-Amino-5-chlorobenzonitrile: Lacks the methoxy group.
Uniqueness: 2-Amino-5-chloro-4-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the benzene ring makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-5-chloro-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCCGLHAMALPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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